2-Fluoro-6-iodo-4-methylaniline
Overview
Description
2-Fluoro-6-iodo-4-methylaniline is an organic compound with the molecular formula C7H7FIN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine, iodine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-iodo-4-methylaniline typically involves multi-step reactions. One common method includes the nitration of a precursor compound, followed by reduction to form the corresponding aniline derivative, and finally, halogenation to introduce the fluorine and iodine atoms .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale chemical synthesis using similar multi-step reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-iodo-4-methylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is often used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted aniline derivatives.
Scientific Research Applications
2-Fluoro-6-iodo-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-iodo-4-methylaniline depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylaniline: Similar structure but lacks the iodine atom.
2-Iodoaniline: Similar structure but lacks the fluorine and methyl groups.
Uniqueness
2-Fluoro-6-iodo-4-methylaniline is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which imparts distinct chemical properties and reactivity compared to other aniline derivatives. This makes it a valuable compound for specific synthetic applications and research purposes.
Properties
IUPAC Name |
2-fluoro-6-iodo-4-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FIN/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGLGQXOHWSQOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FIN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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